molecular formula C27H30N4O5S B2718958 (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 722466-75-3

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B2718958
CAS RN: 722466-75-3
M. Wt: 522.62
InChI Key: HKUAEPFIKJUNKB-UHFFFAOYSA-N
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Description

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H30N4O5S and its molecular weight is 522.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Anti-Fatigue Effects of Some Benzamide Derivatives : A series of benzamide derivatives were synthesized, with their crystal structures offering insights into potential binding sites for allosteric modulators of the AMPA receptor. These compounds were evaluated for their anti-fatigue effects in mice, with some derivatives enhancing swimming capacity, indicating potential applications in fatigue management (Wu et al., 2014).

Pharmacological Characterization

  • Pharmacological Characterization of a Novel κ-Opioid Receptor Antagonist : The study focused on a κ-opioid receptor antagonist, demonstrating its selectivity and potential therapeutic implications for depression and addiction disorders. This highlights the relevance of receptor-specific studies in drug development (Grimwood et al., 2011).

Anti-Acetylcholinesterase Activity

  • Synthesis and Evaluation of Piperidine Derivatives for Anti-Acetylcholinesterase Activity : This research synthesized piperidine derivatives with significant inhibition of acetylcholinesterase, suggesting applications in treating conditions like dementia (Sugimoto et al., 1990).

Anti-Arrhythmic Activity

  • Synthesis and Anti-Arrhythmic Activity of Piperidine-Based Derivatives : The development of piperidine-based compounds with significant anti-arrhythmic activity indicates the potential for creating new treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Metabolic Studies

  • In Vitro Oxidative Metabolism of a Novel Antidepressant : This study provided insights into the metabolism of a novel antidepressant, indicating the involvement of various cytochrome P450 enzymes, which is crucial for understanding drug interactions and side effects (Hvenegaard et al., 2012).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5S/c28-18-21(15-20-7-10-25-26(16-20)36-19-35-25)27(32)29-23-17-22(37(33,34)31-13-5-2-6-14-31)8-9-24(23)30-11-3-1-4-12-30/h7-10,15-17H,1-6,11-14,19H2,(H,29,32)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUAEPFIKJUNKB-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC(=O)C(=CC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide

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